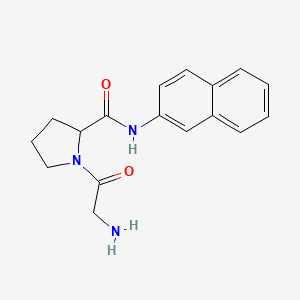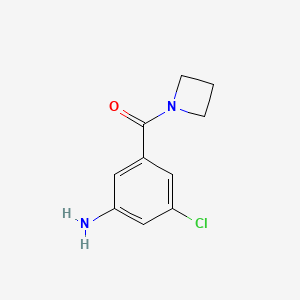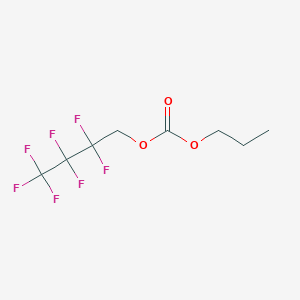
tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C11H14O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl ester group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl acetoacetate. The reaction is carried out in the presence of a base, such as sodium methoxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its thiophene ring is of particular interest due to its presence in many biologically active compounds.
Medicine: While specific medical applications are still under investigation, derivatives of thiophene are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a precursor in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate is primarily related to its chemical reactivity. The keto group and the thiophene ring can interact with various molecular targets, leading to different chemical transformations. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
tert-Butyl 3-oxo-3-(phenyl)propanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
tert-Butyl 3-oxo-3-(furan-2-yl)propanoate: Contains a furan ring instead of a thiophene ring.
tert-Butyl 3-oxo-3-(pyridin-2-yl)propanoate: Features a pyridine ring in place of the thiophene ring.
Uniqueness: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can participate in various interactions, making this compound particularly valuable in the synthesis of sulfur-containing organic molecules .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
tert-butyl 3-oxo-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)14-10(13)7-8(12)9-5-4-6-15-9/h4-6H,7H2,1-3H3 |
InChI Key |
FUKFQQXUTHCSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)










